
(E)-methyl 4-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the preparation of multifunctional compounds that serve as synthons for the creation of polysubstituted heterocyclic systems. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs from corresponding precursors suggests that the compound of interest may also be synthesized through a series of condensation steps, possibly involving an indole derivative and a hydroxyimino precursor .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined to crystallize in the triclinic crystal system . This suggests that the compound of interest may also exhibit a complex molecular structure, potentially with intramolecular hydrogen bonding, given the presence of hydroxy and carbonyl functional groups.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound of interest. However, they do discuss the reactivity of similar compounds. For example, the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate includes an investigation of its global chemical reactivity descriptors, which could imply that the compound of interest may also exhibit interesting reactivity patterns, such as participation in nucleophilic or electrophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic methods and computational chemistry techniques. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and its properties such as harmonic vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties have been investigated . This comprehensive analysis suggests that the compound of interest may also be characterized by similar methods to determine its physical and chemical properties, including solubility, stability, and optical behavior.
Aplicaciones Científicas De Investigación
Synthesis and Labeling for Herbicidal Research
Compounds with structural features similar to "(E)-methyl 4-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propoxy)benzoate" are often synthesized and labeled with isotopes for research in herbicidal activity and environmental fate. For example, labeled compounds are used as radiotracers to study the metabolism, mode of action, and environmental behavior of herbicides (Yang, Ye, & Lu, 2008).
Development of Antagonists for Medical Research
Similar complex molecules are synthesized and evaluated as antagonists for receptors, such as neuropeptide Y (NPY) receptors, with the aim of developing new therapeutic agents. These studies involve extensive structure-activity relationship (SAR) analysis to optimize the compounds' efficacy and selectivity (Zarrinmayeh et al., 1998).
Liquid Crystal Research
Compounds with ester and Schiff base linkages, similar to the target molecule, are researched for their mesophase behavior and potential applications in liquid crystal displays. These studies often include the synthesis of new materials and the examination of their thermal and optical properties (Ahmed et al., 2019).
Asymmetric Synthesis for Drug Development
The stereochemistry of molecules similar to the target compound is explored in the context of asymmetric synthesis, providing pathways to obtain enantiomerically pure substances. These processes are crucial for the development of drugs with specific biological activities (Davies, Fenwick, & Ichihara, 1997).
Environmental and Agricultural Studies
Research on compounds with specific functional groups focuses on their role in plant defense mechanisms and their potential as eco-friendly herbicides. Studies include the synthesis of analogs and investigation of their activity against various pests and diseases (Niemeyer, 1988).
Propiedades
IUPAC Name |
methyl 4-[2-hydroxy-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-20(24)14-6-8-17(9-7-14)27-13-16(23)12-22-11-15(10-21-25)18-4-2-3-5-19(18)22/h2-11,16,23,25H,12-13H2,1H3/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGAKVDDUXCCGD-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2C=C(C3=CC=CC=C32)C=NO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2C=C(C3=CC=CC=C32)/C=N/O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

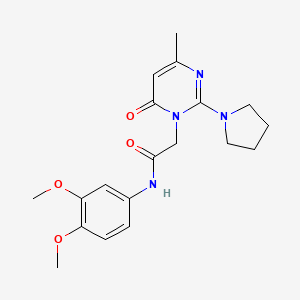
![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)
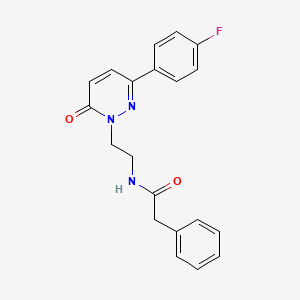
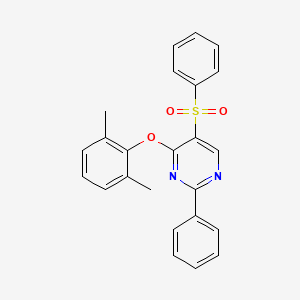
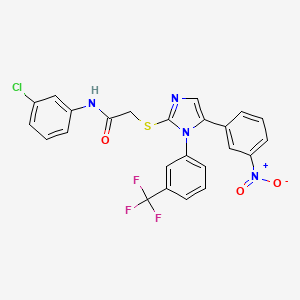
![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)
![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)
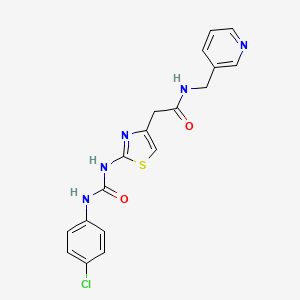
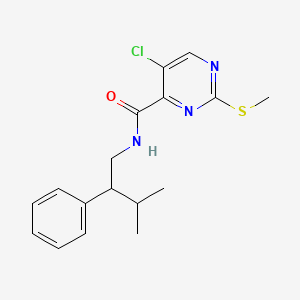
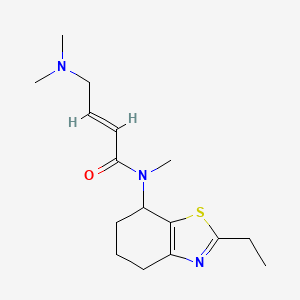
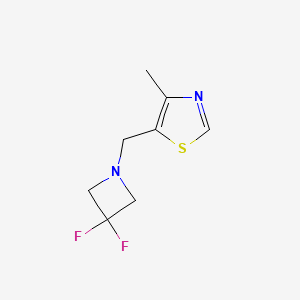
![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)
